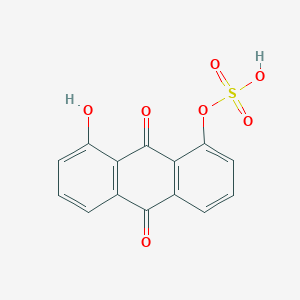
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes a hydroxyl group, two keto groups, and a sulfate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate typically involves the reaction of anthraquinone derivatives with sulfuric acid. One common method includes the sulfonation of 8-hydroxy-9,10-dioxo-9,10-dihydroanthracene using concentrated sulfuric acid under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The hydroxyl and sulfate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include different anthraquinone derivatives, which can have varied applications depending on the functional groups introduced during the reactions .
Aplicaciones Científicas De Investigación
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl hydrogen sulfate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Chrysophanol 8-O-beta-D-glucoside: This compound shares a similar anthraquinone structure but differs in its glycosidic linkage.
1-Amino-4-bromo-9,10-anthraquinone: Another anthraquinone derivative with different functional groups, leading to varied chemical properties.
Propiedades
Número CAS |
111196-37-3 |
|---|---|
Fórmula molecular |
C14H8O7S |
Peso molecular |
320.28 g/mol |
Nombre IUPAC |
(8-hydroxy-9,10-dioxoanthracen-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C14H8O7S/c15-9-5-1-3-7-11(9)14(17)12-8(13(7)16)4-2-6-10(12)21-22(18,19)20/h1-6,15H,(H,18,19,20) |
Clave InChI |
VVEIDLHTUOHUHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















